molecular formula C16H18FNO2 B2901673 methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate CAS No. 866050-70-6

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate

Cat. No.: B2901673
CAS No.: 866050-70-6
M. Wt: 275.323
InChI Key: ZEOGBFBQBNNAMC-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 4-fluorobenzaldehyde in the presence of a base to form the corresponding pyrrole derivative. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The pyrrole ring and fluorophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-1-yl)-3-phenylpropanoate: Lacks the fluorine and additional methyl groups.

    Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate is unique due to the presence of both the fluorophenyl group and the dimethyl-substituted pyrrole ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-11-4-5-12(2)18(11)15(10-16(19)20-3)13-6-8-14(17)9-7-13/h4-9,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOGBFBQBNNAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326884
Record name methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-70-6
Record name methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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